molecular formula C10H12N2O2 B13710037 N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide

N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide

Cat. No.: B13710037
M. Wt: 192.21 g/mol
InChI Key: BAOCUIANZAYIPH-GHXNOFRVSA-N
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Description

N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide (CAS: 6577-60-2), also referred to as N-[4-(N'-hydroxycarbamimidoyl)phenyl]acetamide, is a phenylacetamide derivative characterized by a hydroxyethanimidoyl substituent (-NH-C(=N-OH)-CH3) at the para position of the phenyl ring. The (1Z) configuration denotes the geometric isomerism of the imine group (C=N), which influences molecular interactions and stability .

Its pharmacological properties remain underexplored in the provided evidence, but structural analogs suggest possible applications in analgesia or anti-inflammatory therapies .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7-

InChI Key

BAOCUIANZAYIPH-GHXNOFRVSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves a two-step process:

  • Step 1: Acetylation
    The starting material, 4-aminophenol or 4-hydroxyphenylamine, is reacted with acetic anhydride to form N-(4-hydroxyphenyl)acetamide. This step introduces the acetamide group onto the aromatic ring.

  • Step 2: Oximation
    The intermediate N-(4-hydroxyphenyl)acetamide undergoes oximation by treatment with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This step introduces the hydroxyimino (N-hydroxyethanimidoyl) group, yielding the target compound this compound.

Reaction Conditions and Monitoring

  • The oximation reaction is typically carried out under controlled temperature conditions to optimize yield and minimize side reactions.
  • An inert atmosphere (e.g., nitrogen or argon) is often used to prevent oxidation of sensitive intermediates.
  • Catalysts or bases such as sodium acetate or triethylamine may be employed to facilitate the reaction.
  • Reaction progress is monitored by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completeness and purity.

Purification and Characterization

  • Purification is achieved through recrystallization, often using ethanol/water mixtures to remove impurities such as N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide, a common byproduct.
  • Structural confirmation and purity assessment are performed using spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Detailed Synthetic Procedure and Data Table

Step Reagents and Conditions Purpose Notes
1 4-Hydroxyphenylamine + Acetic anhydride, room temp Acetylation Forms N-(4-hydroxyphenyl)acetamide
2 N-(4-hydroxyphenyl)acetamide + Hydroxylamine HCl + NaOAc, reflux or controlled heating Oximation Introduces hydroxyimino group
3 Recrystallization in ethanol/water Purification Removes impurities, enhances purity
4 Characterization by NMR, IR, MS Structural confirmation Confirms target compound formation

Analytical and Research Discoveries

Spectroscopic Characterization

  • FTIR Spectroscopy : Identification of hydroxyimino functional groups typically shows absorption around 3187 cm⁻¹. Coordination shifts are observed when forming metal complexes.
  • NMR Spectroscopy : Proton NMR confirms aromatic proton environments (δ 6.5–7.5 ppm) and the presence of acetamide and hydroxyimino protons, validating the molecular structure.
  • Mass Spectrometry : Molecular ion peak at m/z 195 ([M+H]+) confirms molecular weight and purity.

Biological Activity Insights

  • The compound exhibits potential analgesic activity, possibly through hydrolysis to 4-aminophenol, which indirectly activates cannabinoid receptors (CB1) and inhibits endocannabinoid reuptake, as demonstrated in rodent models.
  • Metabolic studies indicate biotransformation via oxidative O-de-ethylation and β-decarboxylation pathways, studied using animal models and LC-MS techniques.

Summary Table of Key Data

Parameter Data/Value Source
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide
Key Synthetic Steps Acetylation, Oximation
Typical Base for Oximation Sodium acetate, triethylamine
Purification Method Recrystallization (ethanol/water)
Spectroscopic Techniques NMR, FTIR, MS
Biological Activity Analgesic, enzyme modulation

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide and related phenylacetamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity/Properties References
This compound Hydroxyethanimidoyl (-NH-C(=N-OH)-CH3) 207.23* Not explicitly reported; potential hydrogen-bonding
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxyl (-OH) 151.16 Analgesic, antipyretic
Compound 35 () 4-Methylpiperazinylsulfonyl (-SO2-C4H9N2) Not reported Analgesic (comparable to paracetamol)
Compound B1 () 3-Hydroxy-5-methylphenoxy, 4-nitrophenyl Not reported Synthetic intermediate
N-(4-aminophenyl)acetamide () Amino (-NH2) 150.18 Potential precursor for dyes/pharmaceuticals
N-[4-(4-chloro-benzenesulfonyl)-phenyl]acetamide 4-Chlorobenzenesulfonyl (-SO2-C6H4-Cl) 309.77 Not reported; sulfonamide group may influence bioavailability

*Calculated based on molecular formula C10H13N3O2.

Pharmacological and Physicochemical Comparisons

Hydroxy vs. Hydroxyethanimidoyl Groups
  • Paracetamol : The hydroxyl group enables glucuronidation and sulfation for detoxification, contributing to its safety profile .
Sulfonamide Derivatives ()
  • Compounds 35–37 () incorporate sulfonamide groups linked to piperazine or alkylamines. These substituents enhance solubility and receptor affinity, with compound 35 showing superior analgesic activity .
  • N-[4-(4-chloro-benzenesulfonyl)-phenyl]acetamide () features a bulky sulfonyl group, likely reducing membrane permeability but increasing target specificity .
Amino and Nitro Substituents
  • N-(4-aminophenyl)acetamide () lacks the imine group but serves as a precursor for more complex derivatives. The amino group’s basicity contrasts with the hydroxyethanimidoyl’s acidity, affecting ionization and bioavailability .
  • Compound B1 () includes a nitro group (-NO2), which is electron-withdrawing and may stabilize the aromatic ring, influencing reactivity in further synthetic modifications .
Benzyloxy and Thiadiazole Derivatives
  • N-(4-(thiadiazolyl)sulfamoylphenyl)acetamide () integrates a thiadiazole ring, which is associated with antimicrobial and antiproliferative activities .

Biological Activity

N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide, a compound with the chemical formula C10H12N2O2, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with hydroxylamine hydrochloride, followed by acylation to form the desired amide. Characterization methods such as 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) are employed to confirm the structure of the synthesized compound .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various phenylacetamide derivatives, including this compound. The compound exhibited significant antibacterial activity against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), outperforming other known antibacterial agents such as bismerthiazol .
  • Mechanism of Action : Scanning electron microscopy (SEM) studies revealed that the compound disrupts bacterial cell membranes, leading to cell lysis at higher concentrations .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated in animal models:

  • Evaluation Methodology : The anticonvulsant activity was assessed using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test in mice.
  • Results : Compounds similar to this compound showed varying degrees of protection against seizures, indicating a potential for development as antiepileptic drugs (AEDs) .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives highlights several key findings:

  • Substituent Effects : The presence of electron-withdrawing groups at the para position of the phenyl ring significantly enhances antibacterial activity. For example, derivatives with fluorine substitutions showed improved efficacy compared to those with chlorine or bromine .
  • Amide Linkage : The type of substituent on the amide bond also influences biological activity, with certain configurations yielding higher potency against bacterial strains and seizures .

Case Study 1: Antibacterial Evaluation

A study conducted on various phenylacetamides demonstrated that modifications in their structure could lead to enhanced antibacterial properties. The findings indicated that compounds with specific substitutions not only inhibited bacterial growth but also caused morphological changes in bacterial cells .

Case Study 2: Anticonvulsant Screening

In another investigation focused on anticonvulsant activity, a series of N-phenylacetamide derivatives were synthesized and tested. Results indicated that certain derivatives provided significant protection in MES tests, suggesting their potential as new AEDs .

Q & A

Q. What synthetic routes are commonly employed for N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via condensation reactions, often involving acetylation of hydroxylamine intermediates. Critical steps include refluxing with catalysts like pyridine or zeolites (Y-H) under controlled temperatures (e.g., 150°C) to promote Z-configuration selectivity. Purification via recrystallization from ethanol or ice-cold hydrochloric acid mixtures ensures high purity (>90% yield) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be prioritized?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies characteristic peaks: δ 2.1 ppm (acetamide methyl), δ 7.3–8.2 ppm (aromatic protons), and δ 9.5–10.5 ppm (hydroxyimino group). Infrared (IR) spectroscopy confirms C=O (1650–1700 cm⁻¹) and N–O (930–980 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]+ with <2 ppm error .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor degradation via thin-layer chromatography (TLC) or HPLC, checking for byproducts like N-(4-hydroxyphenyl)acetamide (a common impurity from synthesis) .

Advanced Research Questions

Q. How do structural modifications at the phenyl ring influence pharmacological activity, and what methodologies validate these effects?

Substituents like sulfonamide or piperazinyl groups enhance analgesic activity by modulating COX-2 affinity. In vitro assays (e.g., COX inhibition ELISA) and in vivo models (e.g., carrageenan-induced hyperalgesia) quantify potency. Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenylacetamide) showed superior activity to paracetamol in inflammatory pain models, validated via dose-response curves and statistical significance (p<0.05) .

Q. How can molecular docking resolve contradictions in reported anti-inflammatory efficacy across studies?

Conflicting data may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Docking studies (using AutoDock Vina) predict binding poses to COX-2 (PDB: 5KIR). Energy scores (ΔG < –8 kcal/mol) correlate with experimental IC₅₀ values. Cross-validate with mutational analysis (e.g., Arg120Ala) to confirm binding site interactions .

Q. What chromatographic methods are optimal for detecting trace impurities, and how are parameters adjusted for sensitivity?

Ultra-performance liquid chromatography (UPLC) with a C18 column (2.1 × 50 mm, 1.7 µm) resolves impurities <0.1%. Mobile phase: acetonitrile/water (0.1% formic acid) gradient (5–95% over 10 min). UV detection at λmax 255 nm (for aromatic moieties) ensures quantification. Validate with spiked samples (0.01–1.0 µg/mL) to confirm linearity (R² > 0.99) .

Q. What strategies enhance Z-isomer selectivity during synthesis of the (1Z)-N-hydroxyethanimidoyl moiety?

Steric hindrance from bulky substituents (e.g., tert-butyl) favors Z-configuration. Reaction at low temperatures (0–5°C) with slow addition of hydroxylamine minimizes isomerization. Confirm selectivity via NOESY NMR (nuclear Overhauser effect between imine proton and adjacent aryl group) .

Q. How can computational models predict metabolic pathways and potential toxicity?

Use in silico tools like ADMET Predictor™ or SwissADME to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and toxicity endpoints (e.g., Ames test mutagenicity). Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

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